4-(1H-1,2,3-triazol-1-yl)pyrrolidin-3-ol
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C6H10N4O |
|---|---|
Molecular Weight |
154.17 g/mol |
IUPAC Name |
4-(triazol-1-yl)pyrrolidin-3-ol |
InChI |
InChI=1S/C6H10N4O/c11-6-4-7-3-5(6)10-2-1-8-9-10/h1-2,5-7,11H,3-4H2 |
InChI Key |
HWXNIOPASTVKAY-UHFFFAOYSA-N |
Canonical SMILES |
C1C(C(CN1)O)N2C=CN=N2 |
Origin of Product |
United States |
Contextualization Within Heterocyclic Chemistry
Heterocyclic chemistry, the branch of organic chemistry focused on cyclic compounds containing atoms of at least two different elements in their rings, is a cornerstone of drug discovery. The presence of heteroatoms like nitrogen, oxygen, and sulfur imparts unique physicochemical properties to these molecules, enabling them to interact with biological targets with high specificity and affinity. 4-(1H-1,2,3-triazol-1-yl)pyrrolidin-3-ol is a prime example of a molecule that strategically combines two key heterocyclic scaffolds: 1,2,3-triazole and pyrrolidine (B122466). This fusion of two pharmacologically significant moieties creates a versatile platform for the development of new chemical entities with diverse biological activities.
Significance of 1,2,3 Triazole and Pyrrolidine Scaffolds in Chemical Research
The 1,2,3-triazole ring is a five-membered heterocycle with three nitrogen atoms. Its prominence in medicinal chemistry has surged with the advent of "click chemistry," particularly the copper-catalyzed azide-alkyne cycloaddition, which allows for its efficient and regioselective synthesis. 1,2,3-triazoles are known for their chemical stability, ability to form hydrogen bonds, and capacity to act as a rigid linker between different pharmacophores. This has led to their incorporation into a wide array of therapeutic agents with activities including antimicrobial, antiviral, and anticancer properties.
The pyrrolidine (B122466) ring, a five-membered saturated heterocycle containing one nitrogen atom, is another privileged scaffold in drug discovery. Its three-dimensional structure allows for the precise spatial arrangement of substituents, which is crucial for optimal interaction with biological targets. The pyrrolidine moiety is a common feature in many natural products and FDA-approved drugs, contributing to their biological activity and favorable pharmacokinetic profiles.
The combination of the 1,2,3-triazole and pyrrolidine rings in 4-(1H-1,2,3-triazol-1-yl)pyrrolidin-3-ol results in a molecule with a rich stereochemistry and multiple points for diversification, making it an attractive starting point for the synthesis of compound libraries for high-throughput screening.
Overview of Research Areas Pertaining to the Compound
Strategies for 1,2,3-Triazole Ring Formation
The formation of the 1,2,3-triazole ring is most commonly achieved through the cycloaddition of an azide (B81097) with an alkyne. The specific methodology employed dictates the regioselectivity of the product and the reaction conditions required.
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) in Compound Synthesis
The Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) is a cornerstone of "click chemistry" and the most widely used method for the synthesis of 1,4-disubstituted 1,2,3-triazoles. nih.govnih.gov This reaction involves the coupling of a terminal alkyne with an azide in the presence of a copper(I) catalyst, which can be generated in situ from a copper(II) salt (e.g., CuSO₄·5H₂O) and a reducing agent (e.g., sodium ascorbate) or used directly as a copper(I) salt (e.g., CuI). nih.govmdpi.com The reaction is known for its high yields, mild reaction conditions, and exceptional regioselectivity. nih.govnih.gov
In the context of synthesizing this compound analogs, the CuAAC reaction would typically involve the reaction of a 4-azidopyrrolidin-3-ol derivative with a terminal alkyne. The reaction is tolerant of a wide range of functional groups, making it suitable for complex molecule synthesis. nih.gov
Table 1: Examples of CuAAC Reactions for the Synthesis of 1,2,3-Triazole Containing Compounds
| Entry | Azide Substrate | Alkyne Substrate | Copper Source | Reducing Agent/Ligand | Solvent | Temp. (°C) | Yield (%) | Ref. |
| 1 | Benzyl Azide | Phenylacetylene | CuSO₄·5H₂O | Sodium Ascorbate | t-BuOH/H₂O | RT | 91 | nih.gov |
| 2 | 3-Azidopropan-1-amine | Acetylenedicarboxylate | CuI | N/A | CHCl₃ | 60 | >90 | beilstein-journals.org |
| 3 | Azidobenzene | 4-(prop-2-yn-1-yloxy)benzaldehyde | CuSO₄ | D-glucose | THF/H₂O | RT | 91 | nih.gov |
| 4 | N-propargylated 1H-pyrroles | Benzyl azide | CuSO₄·5H₂O | Sodium Ascorbate | Dichloromethane | RT | 85-95 | researchgate.net |
A key advantage of the CuAAC reaction is its exceptional regioselectivity, exclusively yielding the 1,4-disubstituted 1,2,3-triazole isomer. This is in stark contrast to the uncatalyzed thermal Huisgen cycloaddition, which typically produces a mixture of 1,4- and 1,5-regioisomers. nih.govwikipedia.org The high regioselectivity of the CuAAC is a direct consequence of the reaction mechanism, which involves the formation of a copper acetylide intermediate that selectively reacts with the terminal nitrogen of the azide. wikipedia.org This control over the product's constitution is crucial for the development of pharmaceuticals, where specific isomerism is often linked to biological activity.
The mechanism of the CuAAC reaction is believed to be a stepwise process rather than a concerted cycloaddition. sigmaaldrich.com The catalytic cycle is initiated by the formation of a copper(I) acetylide from the terminal alkyne. wikipedia.org This copper acetylide then coordinates with the azide, bringing the two reactive partners into close proximity. A subsequent cyclization step forms a six-membered copper-containing intermediate, which then undergoes rearrangement and protonolysis to afford the 1,4-disubstituted triazole product and regenerate the copper(I) catalyst. sigmaaldrich.com The presence of ligands can stabilize the copper(I) oxidation state and accelerate the reaction. wikipedia.org
Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC)
As a complementary method to CuAAC, the Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC) provides access to the 1,5-disubstituted 1,2,3-triazole regioisomer. organic-chemistry.orgnih.gov This reaction is typically catalyzed by ruthenium(II) complexes, such as [CpRuCl(PPh₃)₂] or [CpRuCl(COD)]. organic-chemistry.orgnih.gov A significant advantage of RuAAC is its ability to tolerate both terminal and internal alkynes, allowing for the synthesis of fully substituted 1,2,3-triazoles. organic-chemistry.orgnih.gov
For the synthesis of this compound analogs, employing RuAAC would lead to the formation of the 1,5-disubstituted triazole ring, providing a different structural motif compared to the CuAAC product. This is particularly valuable for structure-activity relationship studies.
Table 2: Examples of RuAAC Reactions for the Synthesis of 1,5-Disubstituted 1,2,3-Triazoles
| Entry | Azide Substrate | Alkyne Substrate | Ruthenium Catalyst | Solvent | Temp. (°C) | Yield (%) | Ref. |
| 1 | Benzyl Azide | Phenylacetylene | CpRuCl(PPh₃)₂ | Toluene | 80 | 81 | nih.gov |
| 2 | Benzyl Azide | Phenylacetylene | CpRuCl(COD) | DCE | 45 | 90-92 | nih.gov |
| 3 | t-butyl 4-azido-5-hexynoate | (self-polymerization) | Cp*RuCl(PPh₃)₂ | THF | 60 | Oligomers | nih.gov |
| 4 | Primary/Secondary Azides | Terminal Alkynes | CpRuCl(PPh₃)₂ or CpRuCl(COD) | Various | RT-80 | High | organic-chemistry.orgnih.gov |
The mechanism of RuAAC is distinct from that of CuAAC. It is proposed to proceed through an oxidative coupling of the azide and alkyne to the ruthenium center, forming a six-membered ruthenacycle intermediate. organic-chemistry.orgnih.gov This is followed by reductive elimination, which forms the triazole ring and regenerates the active ruthenium catalyst. organic-chemistry.org The regioselectivity is determined during the oxidative coupling step. organic-chemistry.org
Metal-Free and Organocatalytic Approaches to 1,2,3-Triazoles
In recent years, there has been a growing interest in developing metal-free and organocatalytic methods for the synthesis of 1,2,3-triazoles to avoid potential metal contamination in the final products, which is a significant concern in the pharmaceutical industry. These methods often rely on the activation of one of the reaction partners by an organic catalyst. nih.gov
For instance, pyrrolidine has been used as an organocatalyst in the reaction of enones with aryl azides to form triazoles. sigmaaldrich.com Other organocatalytic approaches may involve the use of enamines or other nucleophilic catalysts to activate the alkyne or a precursor. While these methods are promising, they may require more specific substrates and reaction conditions compared to their metal-catalyzed counterparts. A recent study demonstrated the synthesis of 1,2,3-triazolyl-thiazolidine hybrids using diethylamine (B46881) as an organocatalyst. nih.gov
Table 3: Examples of Metal-Free and Organocatalytic Triazole Synthesis
| Entry | Substrate 1 | Substrate 2 | Catalyst/Promoter | Solvent | Temp. (°C) | Yield (%) | Ref. |
| 1 | Thiazolidine-containing β-ketoester | Aryl azides | Diethylamine | DMSO | 75 | 23-96 | nih.gov |
| 2 | Enones | Aryl azides | Pyrrolidine | N/A | N/A | Good | sigmaaldrich.com |
| 3 | α-acetyl-α-diazomethanesulfonamide | Aldehydes and amines | None | N/A | N/A | Good | researchgate.netnih.gov |
Thermal Huisgen 1,3-Dipolar Cycloaddition
The thermal Huisgen 1,3-dipolar cycloaddition is the original, uncatalyzed reaction between an azide and an alkyne to form a 1,2,3-triazole. wikipedia.org This reaction is a concerted [3+2] cycloaddition. researchgate.net However, it typically requires elevated temperatures and often results in a mixture of 1,4- and 1,5-disubstituted regioisomers, with poor selectivity. nih.govwikipedia.org For example, the reaction of an azide with an alkyne at 98°C for 18 hours can produce a mixture of the 1,4- and 1,5-adducts. wikipedia.org
Due to the lack of regioselectivity and the harsh reaction conditions, the thermal Huisgen cycloaddition is generally less favored for the synthesis of complex molecules like this compound and its analogs, where precise control over the molecular architecture is paramount. However, it can still be a viable option for simpler systems or when a mixture of isomers is acceptable.
Methodologies for Pyrrolidine Ring Construction
The pyrrolidine ring is a privileged structural motif found in numerous natural products, pharmaceuticals, and chiral organocatalysts. tandfonline.com Consequently, a vast array of synthetic methods has been developed for its construction, ranging from classical cyclization reactions to modern asymmetric catalytic approaches.
Asymmetric Synthesis of Pyrrolidin-3-ol Derivatives
Achieving stereocontrol in the synthesis of the pyrrolidin-3-ol core is critical for developing chiral drugs and materials. Asymmetric synthesis aims to produce enantiomerically pure or enriched compounds, and several powerful methodologies have been established for this purpose.
The 1,3-dipolar cycloaddition is a powerful and highly convergent method for constructing five-membered heterocycles, including the pyrrolidine ring. nih.gov This reaction typically involves an azomethine ylide (the 1,3-dipole) reacting with an alkene (the dipolarophile) to form the pyrrolidine ring in a single step, often with the potential to create up to four new stereocenters. nih.gov
The versatility of this method allows for the synthesis of highly substituted and functionalized pyrrolidines with excellent regio- and stereocontrol. nih.gov The use of chiral metal complexes, such as those involving silver (Ag) or copper (Cu), can effectively steer the enantioselectivity of the cycloaddition. nih.govresearchgate.net For instance, Ag(I)-catalyzed cycloadditions with chiral ligands like TF-BiphamPhos have been shown to produce spirolactone–pyrrolidine compounds in high yields and with up to 99% enantiomeric excess (ee). nih.gov Similarly, copper(I) complexes with chiral ligands are used to construct trans-3,4-diamino pyrrolidine derivatives. researchgate.net
Table 1: Examples of Catalysts and Ligands in Asymmetric 1,3-Dipolar Cycloadditions for Pyrrolidine Synthesis
| Catalyst/Metal Salt | Chiral Ligand | Dipole Precursor | Dipolarophile | Outcome |
|---|---|---|---|---|
| Silver Acetate (B1210297) (AgOAc) | TF-BiphamPhos | Iminoester | Spiro cyclohexadienone lactone | High yield (up to 89%), high enantioselectivity (up to 99% ee) nih.gov |
| Copper(I) (Cu+) | (R)-Fesulphos | Iminoester | α,α-disubstituted alkene | Enantioselective formation of pyrrolidinyl oxindole (B195798) nih.gov |
This table presents selected examples of catalytic systems used to achieve high stereocontrol in the synthesis of chiral pyrrolidines via 1,3-dipolar cycloaddition.
Reductive amino alkylation, also known as reductive amination, is a versatile method for forming C-N bonds and can be adapted for the construction of the pyrrolidine ring. This approach often involves the reaction of a dicarbonyl compound or its equivalent with a primary amine, followed by in-situ reduction of the intermediate iminium ion or enamine.
A notable example is the reductive condensation of 2,5-dimethoxytetrahydrofuran (B146720) (a protected form of succinaldehyde) with a primary amine using a reducing agent like sodium borohydride (B1222165) in an acidic medium. wikipedia.org This method is fast, provides good to excellent yields, and is compatible with a wide variety of substituents on the amine. wikipedia.org More advanced biocatalytic approaches utilize enzymes like imine reductases (IREDs) to perform asymmetric reductive amination, yielding chiral pyrrolidines with high enantiomeric excess. For instance, starting from N-Boc-pyrrolidone, an IRED-catalyzed reaction with benzylamine (B48309) can produce (S)-3-pyrrolidinamine with 84% yield and 99% ee.
Enzymes, particularly lipases, are widely used in asymmetric synthesis due to their high enantioselectivity and ability to function under mild conditions. Lipase-catalyzed kinetic resolution is a common strategy to separate enantiomers of a racemic mixture. For the synthesis of chiral pyrrolidin-3-ol, a lipase (B570770) could be used to selectively acylate one enantiomer of a racemic pyrrolidin-3-ol, allowing for the separation of the acylated product from the unreacted alcohol. For example, lipase from Pseudomonas fluorescens (LAK) can be used for the enantiomer-selective acylation of racemic alcohols.
Chiral auxiliaries represent another classical and reliable method for controlling stereochemistry. An achiral substrate is temporarily attached to a chiral molecule (the auxiliary), which directs the stereochemical outcome of a subsequent reaction. After the desired transformation, the auxiliary is removed, yielding an enantiomerically enriched product. In pyrrolidine synthesis, chiral auxiliaries can be attached to either the dipolarophile or the azomethine ylide precursor in 1,3-dipolar cycloadditions to direct the facial selectivity of the reaction.
Conventional Pyrrolidine Ring Formation
Beyond asymmetric strategies, several conventional methods for constructing the pyrrolidine ring are widely employed, particularly when stereochemistry is not a primary concern or can be addressed at a later stage.
One of the most common approaches involves starting with naturally occurring, enantiomerically pure precursors such as L-proline or L-4-hydroxyproline. nih.govresearchgate.net These compounds provide a ready-made chiral pyrrolidine scaffold that can be chemically modified to introduce the desired functionalities. nih.gov This is a highly convergent approach for synthesizing complex pyrrolidine-containing drugs. researchgate.net
Industrial-scale synthesis of unsubstituted pyrrolidine is often achieved by reacting 1,4-butanediol (B3395766) with ammonia (B1221849) at high temperatures (165–200 °C) and pressures (17–21 MPa) over a metal oxide catalyst. wikipedia.org In the laboratory, a common method is the base-promoted intramolecular cyclization of a 4-haloamine, such as 4-chlorobutan-1-amine. wikipedia.org Other classical methods include the reduction of succinimides and pyrroles.
Convergent Synthesis of the Triazole-Pyrrolidine Hybrid Scaffold
A convergent synthesis strategy is highly desirable for building the this compound scaffold. This approach involves preparing the pyrrolidine and triazole precursors separately and then coupling them in a late-stage step. The most prominent and efficient method for this transformation is the Huisgen 1,3-dipolar cycloaddition between an azide and an alkyne, particularly the copper(I)-catalyzed variant known as the copper-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry". nih.govnih.govsigmaaldrich.com
This reaction is characterized by its high yield, wide scope, mild reaction conditions, and the formation of only the 1,4-disubstituted 1,2,3-triazole regioisomer. nih.govsigmaaldrich.com To synthesize the target molecule, this strategy can be implemented in two primary ways:
Reaction of a 4-azidopyrrolidin-3-ol precursor with a terminal alkyne. The chiral pyrrolidine core containing an azide group at the C-4 position is first synthesized. This intermediate is then reacted with an appropriate alkyne (e.g., acetylene (B1199291) or a substituted alkyne) in the presence of a Cu(I) catalyst to form the triazole ring.
Reaction of a 4-alkynylpyrrolidin-3-ol precursor with an azide. Alternatively, the pyrrolidine core can be functionalized with a terminal alkyne group at the C-4 position. This alkynyl-pyrrolidine is then "clicked" with an azide (e.g., sodium azide or an organic azide) to yield the desired triazole-pyrrolidine hybrid.
The CuAAC reaction is exceptionally reliable and tolerant of a wide range of functional groups, making it ideal for the final step in a complex synthesis. sigmaaldrich.com The catalyst is typically generated in situ from a Cu(II) salt (like CuSO₄) and a reducing agent (like sodium ascorbate), or a stable Cu(I) source can be used directly. sigmaaldrich.com
Purification and Isolation Techniques in Synthesis (e.g., Column Chromatography)
The successful synthesis of this compound and its analogs is critically dependent on effective purification and isolation techniques. The presence of a hydrophilic pyrrolidinol moiety and a polar triazole ring imparts unique solubility characteristics to these molecules, often necessitating specialized purification strategies. The final products and their synthetic precursors are typically purified to a high degree (≥98%) to be suitable for subsequent applications. google.com Common methods employed include crystallization, distillation, and, most frequently, column chromatography.
The choice of purification method is dictated by the physical and chemical properties of the compound at each synthetic stage, such as the polarity, volatility, and stability of the intermediates and the final product.
Crystallization and Distillation of Precursors
For non-volatile precursors like (3S)-pyrrolidin-3-ol, a key starting material, purification can be achieved through a combination of techniques following the main reaction. A typical work-up involves adding water to the reaction mixture and filtering off inorganic salts, such as sodium phosphate (B84403). google.com The filtrate can then be concentrated and subjected to azeotropic distillation with a solvent like isopropanol (B130326) to remove residual water. google.com
Further purification often involves crystallization. After concentrating the solution, the product can be crystallized at low temperatures, for instance, between -13°C and 0°C. google.com The resulting crystals are then isolated by filtration and dried under reduced pressure to yield the pure compound. google.com
For volatile intermediates, vacuum distillation is a viable method. Short-path distillation is particularly preferred as it minimizes thermal stress on the compound. google.com This technique is suitable for separating the product from less volatile impurities or residual solvents.
Table 1: Purification Parameters for (3S)-Pyrrolidin-3-ol Precursor google.com
| Technique | Parameters | Purity Achieved | Yield (%) |
|---|---|---|---|
| Crystallization | Cooled to -13°C to 0°C, then filtered and dried under vacuum. | ≥ 98.3% (m/m) | 61.6 - 82.4 |
Column Chromatography
Column chromatography is the most widely used technique for the purification of this compound and related triazole-containing heterocyclic compounds. Given the polarity of these molecules, silica (B1680970) gel is the standard stationary phase. The selection of the mobile phase (eluent) is crucial for achieving good separation.
A gradient elution system is often employed, starting with a less polar solvent system and gradually increasing the polarity to elute the compounds of interest. Common solvent systems include mixtures of ethyl acetate (EtOAc) and petroleum ether (or hexanes). amazonaws.com For instance, in the synthesis of related 4-aryl-1H-1,2,3-triazole derivatives, crude reaction mixtures are charged on a silica gel column and eluted with an ethyl acetate/petroleum ether gradient. amazonaws.com The ratio of the solvents is optimized to effectively separate the desired triazole product from starting materials and by-products.
The progress of the separation is monitored by Thin-Layer Chromatography (TLC), which helps in identifying the fractions containing the pure product. acs.org Once the desired fractions are collected, the solvent is removed under reduced pressure to yield the purified compound.
Table 2: Examples of Column Chromatography Conditions for Triazole Analogs
| Compound Type | Stationary Phase | Mobile Phase (Eluent) | Reference |
|---|---|---|---|
| 4-(4'-chlorophenyl)-1H-1,2,3-triazole-5-carbonitrile | Silica Gel | Ethyl Acetate / Petroleum Ether (8:2, gradient) | amazonaws.com |
| 4-(4'-methoxyphenyl)-1H-1,2,3-triazole-5-carbonitrile | Silica Gel | Ethyl Acetate / Petroleum Ether (8:2, gradient) | amazonaws.com |
| Boc-Phe(4-N3)-OMe (Azide Precursor) | Silica Gel (230–400 mesh) | Ethyl Acetate / Hexanes | informahealthcare.com |
Chiral Centers and Enantiomerism
The core structure of this compound possesses two chiral centers at the C3 and C4 positions of the pyrrolidine ring. A chiral center is a carbon atom attached to four different substituent groups. The presence of 'n' chiral centers in a molecule can lead to a maximum of 2n stereoisomers. libretexts.org For this particular pyrrolidine derivative, with two chiral centers, a total of four possible stereoisomers can exist. These stereoisomers are grouped into two pairs of enantiomers.
Enantiomers are stereoisomers that are non-superimposable mirror images of each other. rsc.org They share identical physical and chemical properties in an achiral environment but exhibit different optical activities, rotating plane-polarized light in equal but opposite directions. The relationship between the four stereoisomers of this compound can be described as follows:
(3R, 4R) and (3S, 4S) are a pair of enantiomers.
(3R, 4S) and (3S, 4R) are another pair of enantiomers.
Stereoisomers that are not mirror images of each other are known as diastereomers. libretexts.org For instance, the (3R, 4R) isomer is a diastereomer of the (3R, 4S) and (3S, 4R) isomers. Unlike enantiomers, diastereomers have distinct physical properties, such as melting points, boiling points, and solubility, which allows for their separation by conventional laboratory techniques like chromatography or crystallization.
Table 1: Possible Stereoisomers of this compound
| Configuration | Relationship to (3R, 4R) |
| (3R, 4R) | Reference Isomer |
| (3S, 4S) | Enantiomer |
| (3R, 4S) | Diastereomer |
| (3S, 4R) | Diastereomer |
Diastereoselective Synthesis Approaches
Controlling the relative stereochemistry between the C3 hydroxyl group and the C4 triazolyl group is a primary objective in the synthesis of these derivatives. Diastereoselective synthesis aims to produce a specific diastereomer in a higher yield than others. A common and effective method for constructing substituted pyrrolidine rings is the [3+2] cycloaddition reaction involving azomethine ylides. nih.gov
This approach typically involves the reaction of an azomethine ylide with a dipolarophile. The stereochemical outcome of the reaction can often be controlled by the choice of reactants, catalysts, and reaction conditions. For instance, the synthesis of highly substituted spiropyrrolidinyloxindoles has been achieved with high diastereoselectivity through such cycloadditions. nih.gov Depending on the structure of the reactants, the cycloaddition can proceed via an anti-exo or syn-endo pathway, leading to different diastereomers.
In the context of this compound derivatives, a potential diastereoselective strategy could involve the cycloaddition of an azomethine ylide with a vinyl triazole derivative. The substituents on both the ylide and the vinyl component would play a crucial role in directing the stereochemical course of the reaction, allowing for the preferential formation of either the syn or anti diastereomer.
Kinetic Resolution and Chiral Separation Methodologies
When a synthesis results in a racemic mixture (an equal mixture of enantiomers), separation into individual, enantiomerically pure compounds is often necessary, especially for pharmaceutical applications where enantiomers can have different biological activities. nih.gov Kinetic resolution is a powerful technique for achieving this separation.
Kinetic resolution works by reacting a racemic mixture with a chiral reagent or catalyst that reacts at a different rate with each enantiomer. mdpi.com One enantiomer is converted into a product more rapidly, leaving the unreacted starting material enriched in the slower-reacting enantiomer. nih.gov For example, an enzyme or a chiral metal complex could be used to selectively acylate the hydroxyl group of one enantiomer of racemic this compound, allowing the acylated product and the unreacted enantiomer to be separated. The efficiency of a kinetic resolution is often described by a selectivity factor (s), with higher values indicating better separation. nih.gov
Besides kinetic resolution, direct separation of enantiomers can be achieved through chiral separation methodologies. Chiral high-performance liquid chromatography (HPLC) is a widely used technique. researchgate.net This method employs a stationary phase that is itself chiral. As the racemic mixture passes through the column, the two enantiomers interact differently with the chiral stationary phase, causing them to travel at different rates and elute separately. Other methods include micellar electrokinetic chromatography, which can also utilize chiral selectors to achieve separation. nih.gov
Table 2: Comparison of Chiral Separation Techniques
| Technique | Principle | Key Features |
| Kinetic Resolution | Differential reaction rates of enantiomers with a chiral catalyst or reagent. mdpi.com | Can be highly selective; maximum theoretical yield for one enantiomer is 50%. |
| Chiral HPLC | Differential interaction of enantiomers with a chiral stationary phase. researchgate.net | Analytical and preparative scale; allows for recovery of both enantiomers. |
| Diastereomeric Crystallization | Reaction with a chiral resolving agent to form diastereomeric salts which are separated by crystallization. | A classical resolution method; success depends on crystallization properties. |
Absolute Configuration Assignment Techniques
Once enantiomers are separated, determining their absolute configuration (the actual 3D arrangement of atoms, designated as R or S) is essential. Several analytical techniques can be employed for this purpose.
X-ray crystallography is the most definitive method for determining the absolute configuration of a crystalline compound. By analyzing the diffraction pattern of X-rays passing through a single crystal, a complete three-dimensional structure of the molecule can be obtained, unambiguously revealing the stereochemistry at each chiral center. mdpi.com
Nuclear Magnetic Resonance (NMR) spectroscopy can also be used, often by converting the enantiomers into diastereomers through reaction with a chiral derivatizing agent. nih.gov The resulting diastereomers will have distinct NMR spectra, and analysis of the chemical shifts and coupling constants, particularly using 2D NMR techniques, can help elucidate the relative and sometimes absolute stereochemistry. rsc.org Furthermore, the use of chiral solvating agents in NMR can cause different chemical shifts for the protons of two enantiomers, allowing for their discrimination. rsc.org
Circular Dichroism (CD) spectroscopy , which measures the differential absorption of left- and right-circularly polarized light, is another valuable tool. Chiral molecules exhibit unique CD spectra, and by comparing the experimental spectrum to that of a known standard or to theoretical calculations, the absolute configuration can often be assigned. researchgate.net
Theoretical and Computational Chemistry Studies on 4 1h 1,2,3 Triazol 1 Yl Pyrrolidin 3 Ol and Analogs
Quantum Chemical Calculations (e.g., DFT) for Electronic Structure and Reactivity Prediction
Quantum chemical calculations, particularly Density Functional Theory (DFT), are pivotal in elucidating the electronic structure and predicting the reactivity of molecules like 4-(1H-1,2,3-triazol-1-yl)pyrrolidin-3-ol. acs.orgnih.gov These computational methods allow for the detailed investigation of molecular orbitals, charge distribution, and the identification of reactive sites within the molecule.
DFT studies on related triazole derivatives often employ methods such as B3LYP with basis sets like 6-311++G(d,p) to optimize the molecular geometry and calculate various electronic properties. nih.govjchemrev.com Key parameters derived from these calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap (ΔE) is a critical indicator of the molecule's kinetic stability and chemical reactivity. nih.govresearchgate.net A smaller energy gap generally suggests higher reactivity. nih.gov For instance, in studies of various 1,2,4-triazole (B32235) derivatives, the HOMO and LUMO energies were calculated to predict parameters like global hardness (η), softness (δ), electronegativity (χ), and the electrophilicity index (ω), which collectively describe the compound's reactivity. acs.orgresearchgate.net
Molecular Electrostatic Potential (MEP) mapping is another valuable tool derived from quantum chemical calculations. It visualizes the charge distribution on the molecular surface, identifying electrophilic (positive potential, electron-poor) and nucleophilic (negative potential, electron-rich) regions. nih.gov For the this compound structure, MEP analysis would likely indicate negative potential around the nitrogen atoms of the triazole ring and the oxygen of the hydroxyl group, suggesting these are primary sites for electrophilic attack or hydrogen bond acceptance. Conversely, the hydrogen atom of the hydroxyl group would exhibit a positive potential, making it a likely hydrogen bond donor site.
These computational approaches have been successfully used to analyze the structural and electronic properties of a wide range of triazole-containing compounds, providing insights that correlate well with experimental findings. acs.orgjchemrev.com
| Parameter | Description | Typical Application in Triazole Analogs |
| HOMO Energy | Energy of the Highest Occupied Molecular Orbital; relates to electron-donating ability. | Predicts sites for electrophilic attack. researchgate.net |
| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital; relates to electron-accepting ability. | Predicts sites for nucleophilic attack. researchgate.net |
| HOMO-LUMO Gap (ΔE) | Energy difference between HOMO and LUMO; indicates chemical reactivity and stability. | A smaller gap suggests higher reactivity. nih.gov |
| Molecular Electrostatic Potential (MEP) | Visualizes charge distribution on the molecular surface. | Identifies nucleophilic and electrophilic sites for intermolecular interactions. nih.gov |
| Global Reactivity Descriptors | Includes hardness (η), softness (δ), electronegativity (χ), and electrophilicity (ω). | Quantifies the overall reactivity of the molecule. acs.org |
Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions
Molecular dynamics (MD) simulations provide a powerful method for exploring the conformational landscape and intermolecular interactions of flexible molecules such as this compound over time. These simulations model the atomic motions of the system, offering insights into its dynamic behavior in various environments, such as in solution. researchgate.net
The pyrrolidine (B122466) ring in the target molecule is not planar and can adopt various puckered conformations, typically described as envelope (E) or twisted (T) forms. nih.gov The specific conformation is defined by pseudorotation parameters, including the phase angle (P) and the maximum puckering amplitude (Φmax). nih.gov MD simulations can track the transitions between these conformations, revealing the preferred geometries and the energy barriers separating them. Studies on related pyrrolidine nucleotide analogs have demonstrated that substituents on the ring significantly influence its conformational preferences, which can be effectively tuned over the entire pseudorotation cycle. nih.gov For this compound, the relative orientation (cis/trans) of the hydroxyl and triazolyl groups would be a key determinant of the ring's preferred pucker.
MD simulations are also instrumental in studying intermolecular interactions, particularly hydrogen bonding. rsc.org The triazole ring can act as a hydrogen bond acceptor, while the pyrrolidinol's hydroxyl group can function as both a hydrogen bond donor and acceptor. researchgate.net MD simulations in an aqueous environment can quantify the stability and dynamics of hydrogen bonds formed between the molecule and surrounding water molecules, providing insight into its solubility and interaction profile. Such simulations on 1,2,4-triazole derivatives have shown that the presence of intermolecular hydrogen bonds can significantly increase interaction energies and stabilize specific conformations in solution. researchgate.net These interactions are crucial as they can influence the molecule's binding to biological targets. nih.gov
Molecular Docking and Binding Pose Prediction in Research Contexts
Molecular docking is a computational technique used to predict the preferred orientation and binding affinity of one molecule (a ligand) when it binds to a second molecule (a receptor, typically a protein). nih.gov For this compound and its analogs, docking studies are essential for hypothesis generation in drug discovery, suggesting how these compounds might interact with specific biological targets. biointerfaceresearch.com
The docking process involves sampling a large number of possible conformations of the ligand within the active site of the receptor and scoring them based on a function that estimates the binding free energy. The resulting binding pose reveals key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions, that stabilize the ligand-receptor complex. acs.org
In studies involving triazole derivatives, docking has been used to elucidate binding modes with various enzymes. For example, docking of novel 1,2,4-triazole-1,2,3-triazole hybrids into the active site of the cyclin-dependent kinase 2 (CDK2) receptor helped to explain their anticancer activity by identifying interactions with key amino acid residues. acs.org Similarly, docking studies on 1-benzyl-4-(4-(R)-5-sulfonylidene-4,5-dihydro-1H-1,2,4-triazol-3-yl)pyrrolidin-2-ones, which share a pyrrolidinone core, were used to predict their interactions with potential nootropic agent targets, with results showing a positive correlation with experimental data. nih.gov
For this compound, a typical docking study would likely show the hydroxyl group forming hydrogen bonds with polar residues in the active site, while the triazole ring could engage in hydrogen bonding or π-stacking interactions. nih.govnih.gov The pyrrolidine ring often serves as a scaffold that correctly positions these key interacting groups. The predicted binding energy provides a qualitative estimate of the compound's potential potency, guiding the selection of candidates for synthesis and biological testing. biointerfaceresearch.com
Quantitative Structure-Activity Relationship (QSAR) Methodologies for Structural Optimization
Quantitative Structure-Activity Relationship (QSAR) is a computational methodology that aims to build mathematical models correlating the chemical structures of a series of compounds with their biological activities. jocpr.comnih.gov For analogs of this compound, QSAR is a valuable tool for understanding which structural features are critical for activity and for predicting the potency of new, unsynthesized derivatives, thereby guiding structural optimization. researchgate.netphyschemres.org
To develop a QSAR model, a dataset of compounds with known biological activities is required. For each compound, a set of numerical descriptors is calculated, representing its physicochemical properties (e.g., lipophilicity, electronic properties, steric effects). nih.gov Statistical methods, such as Multiple Linear Regression (MLR) or Partial Least Squares (PLS), are then used to derive an equation that links these descriptors to the observed activity. physchemres.orgnih.gov
Numerous QSAR studies have been performed on triazole derivatives for various biological targets. tandfonline.comnih.govresearchgate.netrsc.org For example, 3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) have been applied to triazole-based inhibitors. nih.govdocumentsdelivered.com These methods generate 3D contour maps that visualize regions where steric bulk, positive or negative electrostatic potential, hydrophobicity, and hydrogen-bonding character are predicted to enhance or diminish activity. nih.govnih.gov Such studies on triazole derivatives have highlighted the importance of specific substitutions on the triazole and associated phenyl rings for improving biological activity. tandfonline.com
A QSAR model for analogs of this compound could reveal, for instance, that increasing the hydrophobicity of a substituent at a certain position enhances activity, while a bulky group at another position is detrimental. These models are validated internally (e.g., cross-validation) and externally (using a test set of compounds not included in model generation) to ensure their predictive power. physchemres.orgnih.gov The ultimate goal is to use the validated model to rationally design new analogs with improved potency. zsmu.edu.uazsmu.edu.ua
| QSAR Method | Description | Information Gained |
| 2D-QSAR | Uses descriptors calculated from the 2D structure (e.g., molecular weight, logP, topological indices). | Establishes relationships between global physicochemical properties and activity. physchemres.org |
| CoMFA | (Comparative Molecular Field Analysis) A 3D-QSAR method that correlates steric and electrostatic fields to activity. | Generates 3D contour maps showing where steric bulk and charge favor or disfavor activity. nih.gov |
| CoMSIA | (Comparative Molecular Similarity Indices Analysis) A 3D-QSAR method that adds hydrophobic, H-bond donor, and H-bond acceptor fields. | Provides a more detailed 3D map of favorable and unfavorable regions for different physicochemical properties. nih.gov |
| Model Validation | Statistical assessment of the model's robustness and predictive ability (e.g., using Q², R²_test). | Ensures the reliability of the QSAR model for predicting the activity of new compounds. physchemres.orgnih.gov |
Reaction Mechanism Studies through Computational Modeling
Computational modeling is a powerful tool for investigating the mechanisms of chemical reactions, providing detailed insights into transition states, intermediates, and reaction energy profiles that are often difficult to obtain experimentally. researchgate.net The synthesis of the 1,2,3-triazole core of this compound is typically achieved via a [3+2] cycloaddition reaction between an azide (B81097) and an alkyne, a reaction famously known as the Huisgen cycloaddition or "click chemistry". nih.govnih.gov
DFT calculations have been extensively used to study the mechanism of both the thermal and copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC). nih.govmdpi.com Computational studies can compare different possible pathways to determine the most energetically favorable route. For the CuAAC reaction, theoretical investigations have explored mechanisms involving both mono- and di-copper intermediates, helping to explain the reaction's high regioselectivity for the 1,4-disubstituted triazole product. nih.gov Calculations of the activation energy barriers for different transition states (TS) can clarify why one regioisomer is formed over another. nih.gov For example, a stepwise mechanism involving the formation of a six-membered copper-containing ring followed by ring contraction has been proposed and supported by DFT calculations. nih.gov
These studies provide a deep understanding of the reaction at a molecular level. For instance, computational evaluation of the reaction to form NH-1,2,3-triazoles has been performed at the (SMD)-M06-2X level of theory to map out the potential energy surface, identifying key intermediates and transition state geometries. researchgate.net Such analyses help in optimizing reaction conditions (e.g., catalyst, solvent, temperature) to improve yields and selectivity in the synthesis of complex triazole derivatives. acs.orgrsc.org By modeling the specific reactants used to synthesize this compound, chemists can predict the most efficient synthetic route and anticipate potential side products. researchgate.net
Design and Derivatization Strategies for Academic Research Applications
Exploration of Structure-Activity Relationships (SAR) through Chemical Modification
Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry and chemical biology, providing critical insights into how specific structural features of a molecule influence its biological activity. nih.gov For the 4-(1H-1,2,3-triazol-1-yl)pyrrolidin-3-ol core, SAR exploration involves systematically modifying different parts of the molecule—the pyrrolidine (B122466) ring, the hydroxyl group, and the triazole ring—and assessing the impact of these changes on a given biological endpoint.
The pyrrolidine scaffold is a common motif in organocatalysts and biologically active compounds, and its structure has been extensively modified to optimize catalyst efficiency and selectivity. researchgate.net Modifications can include altering the stereochemistry of the substituents, as the spatial orientation can significantly change the binding mode to biological targets like proteins. acs.org For instance, introducing substituents on the pyrrolidine ring can influence the ring's puckering, which in turn affects its pharmacological efficacy. acs.org
The 1,2,3-triazole ring, often synthesized via copper-catalyzed azide-alkyne cycloaddition ("click chemistry"), provides a stable and synthetically accessible platform for introducing a wide variety of substituents. jst.go.jp SAR studies on triazole-bearing compounds have shown that modifications at this position can dramatically alter activity. For example, in a series of dipeptidyl peptidase-4 (DPP-4) inhibitors, different aryl groups attached to the triazole ring resulted in a wide range of potencies, highlighting the importance of this position for target interaction. nih.gov Similarly, in a series of antibacterial oxazolidinones, the nature of the substituent on an alaninyl side chain attached to the triazole-oxazolidinone core was critical for activity against various bacterial strains. uclouvain.be
The following table summarizes representative SAR findings for related pyrrolidine-triazole structures, illustrating how modifications can impact biological activity.
| Core Scaffold | Modification Site | Substituent Tested | Observed Effect on Activity | Target/Assay | Reference |
|---|---|---|---|---|---|
| 1-(γ-1,2,3-triazol substituted prolyl)-(S)-3,3-difluoropyrrolidine | Triazole C4-position | 4-phenylphenyl | High potency (IC50 = 1.9 nM) | DPP-4 Inhibition | nih.gov |
| 1-(γ-1,2,3-triazol substituted prolyl)-(S)-3,3-difluoropyrrolidine | Triazole C4-position | 4-fluoro-3-methylphenyl | High potency (IC50 = 2.0 nM) | DPP-4 Inhibition | nih.gov |
| Triazolylmethyl Oxazolidinone | Alaninyl side chain | 3,5-dinitrobenzoyl | Strong antibacterial activity (MIC = 2 µg/mL) | S. aureus | uclouvain.be |
| Triazolylmethyl Oxazolidinone | Alaninyl side chain | 5-nitrothiophene carbonyl | Strong antibacterial activity (MIC = 2 µg/mL) | S. aureus | uclouvain.be |
Scaffold Modification and Isosteric Replacement (e.g., 1,2,3-triazole as an isostere)
Scaffold modification and isosteric replacement are key strategies in drug discovery and probe development to improve molecular properties such as potency, selectivity, and metabolic stability. jst.go.jp The this compound core contains two key heterocyclic systems, the pyrrolidine ring and the 1,2,3-triazole ring, both of which are amenable to such modifications.
The pyrrolidine ring is a versatile five-membered saturated heterocycle widely used by medicinal chemists. acs.orgresearchgate.net Its non-planar, three-dimensional structure allows for efficient exploration of pharmacophore space. acs.orgresearchgate.net Modifications can involve altering the ring size (e.g., to piperidine), introducing heteroatoms (e.g., morpholine), or creating spirocyclic systems to explore different spatial arrangements and introduce conformational constraints. mdpi.com
The 1,2,3-triazole ring is particularly notable for its role as a bioisostere. nih.govpharmablock.com A bioisostere is a chemical substituent that can replace another group without significantly affecting the molecule's biological activity, often while improving other properties. The 1,2,3-triazole moiety is frequently used to mimic various functional groups.
Amide Isostere: The 1,4-disubstituted 1,2,3-triazole is an excellent isostere for the trans-amide bond. It mimics the steric and electronic properties of the amide, including its planar geometry, dipole moment, and hydrogen bond accepting/donating capabilities. Unlike amides, the triazole ring is highly stable against hydrolysis by proteases, making this replacement a valuable strategy for improving the metabolic stability of peptide-like molecules. pharmablock.com
Carboxylic Acid Isostere: N-substituted 4-hydroxy-1,2,3-triazoles have been investigated as potential bioisosteres of carboxylic acids. This substitution can modulate the acidic properties of a lead compound while allowing for specific directional placement of other substituents.
Other Isosteric Replacements: The triazole ring has also been used as an isostere for other heterocycles, such as the 1,2,4-triazole (B32235) ring in analogs of the antiviral drug ribavirin, leading to compounds with improved potency and lower cytotoxicity. The simple replacement of a 1,2,4-triazole with a 1,2,3-triazole in an isophthalic acid derivative was shown to enable the formation of a hydrogel, demonstrating how isosteric substitution can profoundly alter physicochemical properties.
These strategies allow researchers to leverage the this compound scaffold to generate diverse molecular architectures with potentially improved characteristics for various research applications.
Development of Molecular Probes and Research Tools
Molecular probes are essential tools in chemical biology for interrogating complex biological systems. The this compound scaffold can be derivatized to create fluorescent probes, specific receptor ligands, and molecules designed to interact with nucleic acids, thereby facilitating the study of cellular processes.
Fluorescent probes are indispensable for visualizing biological molecules and processes in research assays. The design of such probes often involves linking a fluorophore to a scaffold that directs it to a specific target. The pyrrolidine-triazole core is well-suited for this purpose. For example, a pyrrolidine-derived 1,2,3-triazolyl organosilane has been synthesized and characterized as a "turn-on" fluorescent sensor. This molecule exhibits high sensitivity and selectivity for zinc ions (Zn²⁺), with its fluorescence emission intensity increasing significantly upon binding. This demonstrates the principle of using this scaffold to create chemosensors for specific metal ions, which are crucial in many biological processes. The synthesis of such probes allows for the development of assays to quantify ion concentrations in biological samples. researchgate.net
| Probe Name | Target Analyte | Sensing Mechanism | Limit of Detection (LOD) | Reference |
|---|---|---|---|---|
| Pyrrolidine-derived 1,2,3-triazolyl organosilane | Zn²⁺ | Turn-on Fluorescence | 3.622 x 10⁻⁷ M |
The derivatization of the this compound scaffold is a promising strategy for developing ligands that can selectively interact with specific protein receptors, serving as tools to study receptor function.
P2Y14 Receptor (P2Y14R) Antagonists: The P2Y14R is a G protein-coupled receptor involved in inflammatory processes. Potent and selective antagonists are valuable research tools to probe its function. Structure-based design has led to the development of P2Y14R antagonists featuring a 1,2,3-triazole ring. In one study, a naphthalene (B1677914) core was replaced with a biphenyl-triazole scaffold, leading to compounds with nanomolar affinity for the receptor. Docking studies suggested that the triazole scaffold can form additional stabilizing interactions within the receptor's binding pocket. The most potent of these triazole derivatives, compound 65 , acted as a P2Y14R antagonist with an IC₅₀ of 31.7 nM.
Pregnane X Receptor (PXR) Inhibitors: PXR is a nuclear receptor that regulates the metabolism of xenobiotics. Modulators of PXR are important for studying drug-drug interactions. High-throughput screening efforts have identified 1,4,5-substituted-1,2,3-triazole analogs as potent and specific antagonists of human PXR. One of the most potent compounds identified, SJ000076745-1 , exhibited a cell-based hPXR antagonist IC₅₀ value of 377 nM. The identification of this triazole-based scaffold provides a novel chemical tool for investigating PXR antagonism and a starting point for developing even more potent inhibitors.
| Compound Class | Target Receptor | Activity | Example Compound | Potency (IC50) | Reference |
|---|---|---|---|---|---|
| 3-(4-Aryl-1H-1,2,3-triazol-1-yl)-biphenyl Derivatives | P2Y14R | Antagonist | Compound 65 | 31.7 nM | |
| 1,4,5-Substituted-1,2,3-triazole Analogs | PXR | Antagonist | SJ000076745-1 | 377 nM |
Non-canonical DNA structures like G-quadruplexes (G4s) and i-motifs play crucial roles in regulating gene expression and are important targets for therapeutic intervention and probe design. Small molecules that can selectively bind and stabilize these structures are valuable research tools.
G-quadruplexes: G4s are four-stranded structures formed in guanine-rich regions of DNA, such as telomeres and oncogene promoters. The 1,2,3-triazole ring, synthesized via "click chemistry," has been incorporated into various G4 ligands. jst.go.jp For example, triazolyl dibenzo[a,c]phenazine (B1222753) derivatives have been developed as a novel class of G4 ligands. jst.go.jp These molecules use their aromatic core for π-π stacking interactions with the G-tetrads and flexible, protonatable side chains (which could be derived from a pyrrolidine scaffold) to interact with the DNA phosphate (B84403) backbone. jst.go.jp
i-motifs: The i-motif is the complementary structure to the G4, formed in cytosine-rich sequences. nih.gov The development of small-molecule ligands for i-motifs is less advanced than for G4s, partly due to challenges in achieving selectivity. nih.gov However, triazole-containing compounds have been explored as potential binders. A peptidomimetic ligand containing a triazole was shown to induce the formation of i-motif structures. nih.gov Furthermore, bis-triazolyl-pyridine derivatives have been synthesized as compounds that interact with non-canonical DNA. These findings suggest that the this compound scaffold could be a promising starting point for designing novel i-motif ligands. By attaching planar aromatic moieties to the triazole or pyrrolidine rings, researchers can aim to create molecules that interact specifically with the intercalated C–C⁺ base pairs of the i-motif structure.
Investigation of Substituent Effects on Molecular Properties Relevant to Research Design
The pyrrolidine ring's conformation and biological activity are influenced by the inductive and stereoelectronic effects of its substituents. acs.org For example, the choice of substituents can "lock" the ring into a specific conformation, which can be advantageous for optimizing interactions with a target protein. acs.org Furthermore, the pyrrolidine nitrogen can act as a hydrogen bond donor, or an acceptor if substituted, which can enhance aqueous solubility and target binding.
On the triazole ring, substituents can have a profound impact on electronic properties and binding interactions. In the design of COX-2 inhibitors, replacing a central pyrazole (B372694) ring with a 1,2,4-triazole was found to improve solubility. Attaching different electronegative groups (e.g., -NO₂, -OCH₃) to an aryl ring connected to the triazole allowed for the fine-tuning of COX-2 selectivity and anti-inflammatory activity. Similarly, studies on anti-inflammatory pyrrolo[3,4-d]pyridazinone derivatives showed that the nature of the substituent at the 4-position of a 1,2,4-triazole ring influenced both cytotoxicity and COX inhibitory activity. Derivatives with a small methyl group showed better COX inhibition than those with larger, bulkier aryl substituents, which had poor or no activity. These examples underscore the importance of systematically varying substituents on the triazole ring to optimize the desired properties of a research tool or molecular probe.
Future Perspectives in Research on 4 1h 1,2,3 Triazol 1 Yl Pyrrolidin 3 Ol
Emerging Synthetic Methodologies for the Core Structure
The synthesis of the 4-(1H-1,2,3-triazol-1-yl)pyrrolidin-3-ol scaffold has traditionally relied on established methods for constructing the individual heterocyclic rings, followed by their conjugation. However, future research is moving towards more efficient, stereoselective, and scalable synthetic routes.
One of the most promising avenues is the continued evolution of 1,3-dipolar cycloaddition reactions . The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry," remains the most prevalent method for forming the 1,4-disubstituted 1,2,3-triazole ring. researchgate.netresearchgate.net Future methodologies will likely focus on developing more sustainable catalysts, expanding the reaction scope to include sterically hindered or electronically challenging substrates, and performing the reaction in a one-pot, multicomponent fashion to increase efficiency. nih.gov For the pyrrolidine (B122466) ring, asymmetric 1,3-dipolar cycloadditions of azomethine ylides are a powerful tool for creating enantiomerically pure 4-substituted pyrrolidin-3-ols. researchgate.net Emerging methods may involve novel chiral auxiliaries or organocatalysts to achieve even higher levels of diastereoselectivity and enantioselectivity. researchgate.net
Stereoselective synthesis is paramount, as the biological activity of chiral molecules is often dependent on their specific stereochemistry. Methods starting from chiral precursors like 4-hydroxyproline (B1632879) are common but can limit the accessible structural diversity. mdpi.com Therefore, research into de novo stereoselective cyclization of acyclic precursors is a key area of development. mdpi.com These emerging strategies aim to provide more flexible and efficient access to a wider range of optically pure pyrrolidine-containing compounds.
| Synthetic Approach | Key Features | Future Directions |
| CuAAC "Click" Chemistry | High efficiency, wide scope, formation of 1,4-disubstituted 1,2,3-triazoles. researchgate.netresearchgate.net | Development of sustainable catalysts, one-pot multicomponent reactions. nih.gov |
| Asymmetric 1,3-Dipolar Cycloaddition | Stereospecific synthesis of pyrrolidines. researchgate.net | Novel chiral auxiliaries and organocatalysts for enhanced stereocontrol. |
| De Novo Stereoselective Cyclization | Flexible access to optically pure pyrrolidine derivatives from acyclic precursors. mdpi.com | Improving yields and applicability to complex substrates. |
Advanced Characterization Techniques and Automation
The unambiguous structural elucidation of complex heterocyclic systems like this compound is critical. While standard techniques such as NMR (¹H, ¹³C), FT-IR, and mass spectrometry are foundational, future research will increasingly rely on more advanced and automated methods. mdpi.com For instance, sophisticated 2D-NMR techniques and single-crystal X-ray crystallography will be essential for confirming regiochemistry and absolute stereochemistry, particularly for novel derivatives.
A significant trend is the automation of the entire synthesis and characterization workflow. researchgate.net Automated synthesis platforms, which have seen success in peptide and oligonucleotide synthesis, are now being adapted for small-molecule heterocycles. researchgate.netnih.gov These systems can perform multi-step syntheses and purifications, generating libraries of compounds with high efficiency. researchgate.netresearchgate.net Integrating these synthesis platforms with high-throughput characterization techniques (e.g., automated NMR and mass spectrometry analysis) will dramatically accelerate the discovery process. This automation allows for the rapid generation and analysis of structure-activity relationship (SAR) data, which is crucial for medicinal chemistry and materials science. nih.gov
| Technology | Application in Research | Future Impact |
| Advanced NMR Spectroscopy | Unambiguous determination of stereochemistry and regiochemistry. | Routine confirmation of complex 3D structures. |
| Single-Crystal X-ray Crystallography | Absolute structural confirmation. nih.gov | Essential for validating computational models and understanding solid-state properties. |
| Automated Synthesis Platforms | Rapid synthesis of compound libraries. researchgate.netnih.gov | Acceleration of drug discovery and materials development. |
| High-Throughput Characterization | Automated analysis of synthesized compounds. | Faster generation of SAR data and quality control. |
Integration of Computational and Experimental Approaches in Research Design
The synergy between computational modeling and experimental synthesis is revolutionizing chemical research. In silico techniques are becoming indispensable for designing novel derivatives of this compound with desired properties, thereby guiding synthetic efforts and reducing the time and cost associated with trial-and-error experimentation. nih.govresearchgate.net
Quantitative Structure-Activity Relationship (QSAR) studies are used to build mathematical models that correlate the chemical structure of triazole and pyrrolidine derivatives with their biological activity. nih.govsemanticscholar.org These models can then predict the activity of virtual compounds before they are synthesized. semanticscholar.org Molecular docking simulations are employed to visualize and analyze the binding interactions between a ligand and a biological target, such as an enzyme or receptor. researchgate.netnih.gov This provides insights into the mechanism of action and helps in designing molecules with improved binding affinity and selectivity. nih.govnih.gov Furthermore, molecular dynamics simulations can assess the stability of ligand-protein complexes over time. nih.gov
This integrated approach allows researchers to design and screen large virtual libraries of compounds, prioritizing the most promising candidates for synthesis and biological evaluation. mdpi.com This computational pre-screening significantly enhances the efficiency of discovering new molecules for applications in medicine and beyond. proquest.com
| Computational Method | Purpose | Example Application |
| QSAR | Predict biological activity based on chemical structure. nih.govsemanticscholar.org | Designing novel α-glucosidase inhibitors based on a triazole scaffold. nih.gov |
| Molecular Docking | Predict binding mode and affinity of a molecule to a target protein. researchgate.netnih.gov | Identifying essential structural requirements for DPP-IV inhibitory activity of pyrrolidine derivatives. nih.gov |
| Molecular Dynamics | Simulate the movement and interaction of molecules to assess complex stability. nih.gov | Evaluating the stability of newly designed triazole derivatives in the active site of α-glucosidase. nih.gov |
| ADMET Prediction | In silico prediction of Absorption, Distribution, Metabolism, Excretion, and Toxicity properties. nih.gov | Assessing the drug-like characteristics of newly designed compounds early in the discovery process. nih.gov |
Potential as a Modular Scaffold in Materials Science and Chemical Biology Tools
The inherent properties of the this compound structure make it an attractive scaffold for applications beyond traditional medicinal chemistry. The 1,2,3-triazole ring is a key functional group in this regard. Formed via "click chemistry," it serves as a stable, rigid, and polar linker that is not easily metabolized, making it an excellent connector for building larger, more complex molecular architectures. lifechemicals.comsigmaaldrich.com
In materials science , the triazole moiety can be used to link polymer chains, create dendrimers, or functionalize surfaces. researchgate.netlifechemicals.comumich.edu The modular nature of the click reaction allows for the straightforward incorporation of the pyrrolidinol-triazole unit into polymers or onto solid supports, potentially creating materials with novel properties, such as enhanced thermal stability, specific recognition capabilities, or utility as corrosion inhibitors. lifechemicals.comresearchgate.net There is also potential for developing high-energy density materials based on fused triazole ring systems. rsc.org
In chemical biology , the triazole linkage is valuable for creating bioconjugates. sigmaaldrich.com The this compound scaffold could be used to develop molecular probes, imaging agents, or targeted drug delivery systems. The pyrrolidinol portion can be designed to interact with specific biological targets, while the triazole provides a robust handle for attaching fluorophores, affinity tags, or other functional molecules. The triazole ring's ability to act as a bioisostere for the amide bond also opens up possibilities in peptidomimetics. lifechemicals.comnih.gov The development of such chemical tools is crucial for studying complex biological processes at the molecular level.
Q & A
Q. What synthetic methodologies are most effective for preparing 4-(1H-1,2,3-triazol-1-yl)pyrrolidin-3-ol, and how can reaction conditions be optimized?
The compound is typically synthesized via copper-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of click chemistry. Key steps include:
- Starting materials : A pyrrolidin-3-ol derivative with a terminal alkyne group and an organic azide (e.g., benzyl azide).
- Reaction conditions : Use Cu(I) catalysts (e.g., CuSO₄·5H₂O with sodium ascorbate) in a 1:1 mixture of water and tert-butanol at 25–50°C for 12–24 hours .
- Purification : Column chromatography (ethyl acetate/hexane gradients) or recrystallization from 2-propanol to isolate the product .
- Yield optimization : Adjust stoichiometry (1.2:1 azide:alkyne ratio) and degas solvents to minimize side reactions .
Q. What analytical techniques are essential for confirming the structure and purity of this compound?
- NMR spectroscopy : ¹H and ¹³C NMR to verify triazole ring formation (e.g., characteristic singlet for triazole protons at δ 7.8–8.2 ppm) .
- Mass spectrometry : High-resolution ESI-MS to confirm molecular ion peaks (e.g., [M+H]⁺ at m/z calculated for C₇H₁₁N₄O).
- X-ray crystallography : Single-crystal diffraction using SHELXL for refinement (R-factor < 0.05) to resolve stereochemistry .
- HPLC : Reverse-phase chromatography with UV detection (λ = 254 nm) to assess purity (>95%) .
Q. How can researchers troubleshoot low yields in the synthesis of this compound?
Common issues include:
- Incomplete azide-alkyne cycloaddition : Ensure proper degassing to prevent Cu(I) oxidation. Add 10 mol% Cu(I) and extend reaction time to 48 hours .
- Byproduct formation : Use protecting groups (e.g., tert-butoxycarbonyl) on the pyrrolidine nitrogen to block undesired side reactions .
- Purification challenges : Optimize solvent polarity gradients during column chromatography (e.g., ethyl acetate:hexane from 1:4 to 1:1) .
Advanced Research Questions
Q. How can crystallographic data contradictions (e.g., disordered triazole rings) be resolved during structural refinement?
- Refinement software : Use SHELXL with restraints for disordered atoms. Apply ISOR and DELU commands to constrain thermal motion .
- Twinned data : For twinned crystals, apply HKLF5 format in SHELXL and refine using a BASF parameter .
- Validation tools : Check geometry with PLATON and CCDC Mercury to identify outliers in bond lengths/angles .
Q. What strategies improve regioselectivity in triazole formation during CuAAC reactions?
- Catalyst tuning : Use Cu(I)-stabilizing ligands (e.g., tris(benzyltriazolylmethyl)amine) to enforce 1,4-regioselectivity .
- Solvent effects : Polar aprotic solvents (e.g., DMF) enhance reaction rate and selectivity .
- Microwave-assisted synthesis : Shorten reaction time (10–30 minutes) to reduce competing pathways .
Q. How do structural modifications (e.g., hydroxyl group substitution) influence the compound’s biological activity?
- Hydroxyl group : Critical for hydrogen bonding with biological targets (e.g., enzymes). Methylation or acetylation reduces solubility but may enhance membrane permeability .
- Triazole substituents : Bulky groups (e.g., aryl rings) improve binding affinity to proteins, as seen in TEAD1 inhibitor studies .
- Pyrrolidine conformation : Chair vs. envelope conformations affect spatial orientation in receptor pockets. Use DFT calculations (B3LYP/6-31G*) to model preferred conformers .
Methodological Considerations
Q. What safety protocols are recommended for handling this compound in laboratory settings?
- PPE : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .
- Ventilation : Use fume hoods for synthesis steps involving volatile solvents (e.g., dichloromethane) .
- Spill management : Absorb with inert materials (e.g., vermiculite) and dispose as hazardous waste .
Q. How can computational tools predict synthetic routes for novel derivatives of this compound?
- Retrosynthesis software : Tools like AiZynthFinder leverage reaction databases (Reaxys, Pistachio) to propose routes. For example, substituting the pyrrolidine hydroxyl with a fluorine atom via Mitsunobu reaction .
- Docking studies : AutoDock Vina or Schrödinger Suite to screen derivatives against target proteins (e.g., kinases) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
